molecular formula C14H19NO3 B4729947 3-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide

3-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4729947
M. Wt: 249.30 g/mol
InChI Key: QNADQFDUUBZQAX-UHFFFAOYSA-N
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Description

3-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and structure, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of 3-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has minimal toxicity and does not cause any significant adverse effects on normal cells. This compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its unique structure and properties, which can provide valuable insights into various biological processes. However, one of the limitations of using this compound is its relatively high cost and limited availability, which can make it challenging for researchers to obtain and use in their experiments.

Future Directions

There are several future directions for the research and development of 3-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide. One potential direction is to further investigate its anticancer properties and develop it into a potential anticancer drug. Additionally, this compound can be further studied for its potential applications in material science and nanotechnology. Further research can also be conducted to understand the exact mechanism of action of this compound and its potential applications in various other fields.
Conclusion
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research can provide valuable insights into the potential applications of this compound and its mechanism of action.

Scientific Research Applications

3-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound has shown promising results in inhibiting the growth of cancer cells and has been considered as a potential candidate for anticancer drug development. Additionally, this compound has been used in the development of novel materials such as polymers and nanoparticles, which have shown potential applications in various fields.

properties

IUPAC Name

3-ethoxy-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-17-12-6-3-5-11(9-12)14(16)15-10-13-7-4-8-18-13/h3,5-6,9,13H,2,4,7-8,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNADQFDUUBZQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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